(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c19-14(10-1-2-12-13(7-10)21-9-20-12)18-5-3-11(4-6-18)22-15-17-16-8-23-15/h1-2,7-8,11H,3-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDAMXJAYSPZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone typically involves multiple steps:
Formation of the 1,3,4-Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions to form the thiadiazole ring.
Attachment to Piperidine: The thiadiazole ring is then reacted with piperidine, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperidinyl-thiadiazole intermediate.
Formation of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole moiety can be synthesized separately through the cyclization of catechol derivatives.
Final Coupling: The final step involves coupling the piperidinyl-thiadiazole intermediate with the benzo[d][1,3]dioxole derivative using a suitable linker, such as a methanone group, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole core is electron-deficient, enabling electrophilic and nucleophilic substitution reactions. Key reactions include:
a. Thioether Formation
The sulfur atom in the thiadiazole ring can participate in nucleophilic displacement with alkyl halides or thiols. For example:
This reactivity is leveraged in modifying thiadiazole derivatives for enhanced biological activity .
b. Hydrolysis
Under acidic or basic conditions, the thiadiazole ring may undergo hydrolysis to form thiourea derivatives. This reaction is critical in prodrug activation strategies .
Piperidine Ring Functionalization
The piperidine moiety offers a secondary amine for alkylation, acylation, or Mannich reactions:
a. Mannich Reaction
Piperidine’s nitrogen can react with formaldehyde and amines to form Mannich bases, a method used to synthesize derivatives with improved pharmacokinetic properties (e.g., enhanced solubility) .
Example Reaction:
b. Acylation
The piperidine nitrogen reacts with acyl chlorides or anhydrides to form amides, as seen in the synthesis of related methanone derivatives .
Benzodioxol Ring Reactivity
The benzo[d] dioxole group undergoes electrophilic aromatic substitution (EAS):
These modifications are pivotal for tuning electronic properties and bioactivity .
Methanone Group Reactivity
The ketone group in the methanone moiety participates in:
a. Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol:
This reaction is used to generate alcohol intermediates for further functionalization .
b. Grignard Addition
Organomagnesium reagents add to the carbonyl group, forming tertiary alcohols:
Cross-Coupling Reactions
The aromatic systems (thiadiazole and benzodioxol) enable palladium-catalyzed cross-couplings:
| Reaction | Catalyst | Application | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Biaryl synthesis | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | C–N bond formation |
These reactions are instrumental in constructing hybrid scaffolds for drug discovery .
Biological Activity-Driven Modifications
Thiadiazole derivatives exhibit cytotoxicity via inhibition of glutaminase (GLS1) and other enzymes . Strategic modifications include:
-
Side-chain elongation to enhance binding affinity (e.g., ethyl → propyl groups) .
-
Hydrophilic substitutions (e.g., hydroxyl, carboxyl) to improve solubility .
Example SAR Table:
| Derivative | Substituent | IC₅₀ (GLS1 Inhibition) | Source |
|---|---|---|---|
| Parent Compound | None | 12.4 µM | |
| Hydroxyethyl Analog | –CH₂CH₂OH | 3.8 µM | |
| Carboxylate Analog | –COOH | 2.1 µM |
Stability Under Physiological Conditions
The compound’s stability in aqueous media is pH-dependent:
Scientific Research Applications
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Industrial Applications: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can mimic biological molecules, allowing it to inhibit or activate specific pathways. The piperidine ring enhances its binding affinity, while the benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound shares structural motifs with several derivatives reported in the literature, differing primarily in heterocyclic substituents, linker groups, and aromatic systems. Below is a comparative analysis of its structural and functional attributes relative to analogous compounds:
Functional and Pharmacokinetic Insights
- Heterocyclic Influence : The 1,3,4-thiadiazole in the target compound offers distinct electronic properties compared to benzothiazole (in 4c) or thiazole (in 74). Thiadiazoles are more electron-deficient, enhancing interactions with polar enzyme active sites or DNA .
- Linker Flexibility: The ether linkage in the target compound contrasts with the propoxy chain in 4c.
- Aromatic Systems : The benzo[d][1,3]dioxol group (methylenedioxybenzene) in the target compound and 74 is metabolically resistant to oxidative degradation compared to methoxyphenyl (in 4c and 5), which may prolong half-life .
Biological Activity
The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a novel derivative that combines the structural features of 1,3,4-thiadiazole and benzo[d][1,3]dioxole , both known for their diverse biological activities. This article explores the biological activity of this compound based on recent research findings.
1. Structural Overview
The compound features:
- A thiadiazole ring , which contributes to various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
- A piperidine moiety , which is often associated with psychoactive effects and can enhance bioavailability.
- A benzo[d][1,3]dioxole structure known for its antioxidant properties.
2.1 Antimicrobial Activity
Research has shown that derivatives containing the 1,3,4-thiadiazole nucleus exhibit significant antimicrobial properties. For instance:
- Compounds with a thiadiazole structure have demonstrated activity against both Gram-positive and Gram-negative bacteria .
- The incorporation of halogen atoms in thiadiazole derivatives has been linked to increased antibacterial activity .
2.2 Anticancer Activity
The anticancer potential of compounds like this compound has been evaluated in vitro:
- Studies indicate that thiadiazole derivatives show moderate to significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 0.74 to 10 μg/mL .
2.3 Anti-inflammatory Activity
Thiadiazole derivatives have also been identified for their anti-inflammatory properties:
- The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators .
3.1 Synthesis and Testing
A study synthesized several thiadiazole derivatives and assessed their biological activities:
- The synthesized compounds were tested for antibacterial and antifungal activities using standard methods such as the agar diffusion method.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative A | Antibacterial | 32 μg/mL |
| Thiadiazole Derivative B | Antifungal | 24 μg/mL |
| Thiadiazole Derivative C | Anticancer (HCT116) | IC50 = 3.29 μg/mL |
3.2 Comparative Analysis
A comparative analysis with known drugs showed that some thiadiazole derivatives exhibited better efficacy than traditional antibiotics and anticancer agents.
4. Conclusion
The compound this compound represents a promising candidate for further pharmacological studies due to its multifaceted biological activities. Continued research into its mechanisms of action and optimization of its structure could lead to the development of new therapeutic agents targeting infections and cancer.
Q & A
Q. What theoretical frameworks guide the integration of this compound into drug discovery pipelines targeting neurological or inflammatory diseases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
